In-Depth Technical Guide: KRH-3955 Hydrochloride
In-Depth Technical Guide: KRH-3955 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and available information on the synthesis of KRH-3955 hydrochloride, a potent CXCR4 antagonist with significant therapeutic potential.
Chemical Structure and Properties
KRH-3955 hydrochloride is chemically known as N1-[[4-[[(1H-Imidazol-2-ylmethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N1-methyl-N4,N4-dipropyl-1,4-butanediamine trihydrochloride. Its development was carried out by Kureha Corporation.
The following diagram illustrates the chemical structure of the KRH-3955 free base. The hydrochloride salt is formed by the protonation of three of the nitrogen atoms.
Caption: Chemical structure of KRH-3955.
Key physicochemical properties of KRH-3955 hydrochloride are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₄₅N₇·3HCl |
| Molecular Weight | 589.09 g/mol |
| CAS Number | 2253744-59-9 |
| Appearance | Not specified in available literature |
| Solubility | Soluble to 100 mM in water and DMSO |
Synthesis of KRH-3955 Hydrochloride
Detailed experimental protocols for the synthesis of KRH-3955 and its hydrochloride salt are not publicly available. The synthesis and purification of KRH-3955 were conducted by the Kureha Corporation, and the specific methodologies are considered proprietary information.
KRH-3955 is a derivative of a previously reported CXCR4 antagonist, KRH-1636. This relationship suggests that the synthesis of KRH-3955 likely involves a multi-step synthetic route, potentially starting from precursors similar to those used for KRH-1636, followed by modifications to introduce the distinct structural features of KRH-3955.
Caption: Relationship between KRH-1636 and KRH-3955.
While a precise, publicly documented synthesis pathway is unavailable, a plausible, though speculative, retrosynthetic analysis based on the structure of KRH-3955 suggests a convergent synthesis. This would likely involve the preparation of three key intermediates:
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A protected 1H-imidazol-2-ylmethylamine.
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1-methyl-1H-imidazol-2-ylmethylamine.
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A suitably functionalized N1-methyl-N4,N4-dipropyl-1,4-butanediamine linked to a 4-(halomethyl)benzyl halide.
These intermediates could then be coupled through a series of nucleophilic substitution reactions to assemble the final molecule. The final step would involve deprotection (if necessary) and conversion to the trihydrochloride salt by treatment with hydrochloric acid.
It is important to emphasize that this proposed pathway is hypothetical and has not been experimentally verified from public sources.
Signaling Pathway and Mechanism of Action
KRH-3955 is a potent and selective antagonist of the CXCR4 chemokine receptor. The binding of the natural ligand, CXCL12 (also known as SDF-1α), to CXCR4 initiates a cascade of intracellular signaling events that play crucial roles in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation. KRH-3955 exerts its therapeutic effect by blocking the interaction of CXCL12 with CXCR4, thereby inhibiting these downstream signaling pathways.
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of KRH-3955.
Conclusion
KRH-3955 hydrochloride is a promising CXCR4 antagonist with a well-defined chemical structure. While its detailed synthesis protocol remains proprietary, its structural relationship to KRH-1636 provides some insight into its potential synthetic origins. Further research and potential future disclosures from the manufacturer will be necessary to fully elucidate the experimental details of its synthesis. This guide provides the core available technical information for researchers and professionals in the field of drug development.
